molecular formula C7H6F6N4O2 B1332038 4,6-Bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine CAS No. 301211-00-7

4,6-Bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine

Cat. No. B1332038
M. Wt: 292.14 g/mol
InChI Key: BLRWOTDMVWVIHW-UHFFFAOYSA-N
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Description

The compound 4,6-Bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine is a derivative of the 1,3,5-triazine family, which is known for its versatile applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of trifluoroethoxy groups in the molecule suggests potential for unique physical and chemical properties, as well as reactivity due to the electron-withdrawing nature of the trifluoromethyl groups.

Synthesis Analysis

The synthesis of 1,3,5-triazin-2-amines can be achieved through various methods. One such method involves the cesium carbonate-promoted cotrimerization of aromatic nitriles with guanidine, yielding a series of 4,6-disubstituted 1,3,5-triazin-2-amines with good to excellent yields . This method is advantageous due to its tolerance of a broad range of substrates, including o- and p-substituted benzonitriles and heteroaromatic nitriles. Another approach for synthesizing triazine derivatives is the reaction of perfluorobiacetyl with thiosemicarbazide, semicarbazide hydrochloride, and aminoguanidine bicarbonate, leading to various trifluoromethyl-containing 1,2,4-triazines .

Molecular Structure Analysis

The molecular structure of triazine derivatives can exhibit interesting features such as tautomerism, as seen in bis(2,4-benzyloxy)-6-(5H)-one-1,3,5-triazine, where computational and crystallographic analyses indicate the presence of keto and enol forms . The presence of trifluoroethoxy groups in 4,6-Bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine would likely influence its electronic structure and could potentially affect its tautomeric behavior.

Chemical Reactions Analysis

Triazine compounds can undergo various chemical reactions. For instance, 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole reacts with primary amines to produce 4-substituted-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles . Similarly, 4,6-Bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine could potentially react with nucleophiles such as amines, leading to the formation of new triazine derivatives with different substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine derivatives can be influenced by their substituents. For example, the presence of trifluoromethyl groups can increase the acidity of the compound, as observed in bis((trifluoromethyl)sulfonyl)amine . The electron-withdrawing effect of these groups can also affect the bond lengths and angles within the molecule, potentially leading to unique reactivity patterns. The ortho-substituent on phenylboronic acid derivatives has been shown to play a crucial role in catalytic activity, which could be relevant for the synthesis or reactivity of 4,6-Bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine .

Scientific Research Applications

Peptide Synthesis

4,6-Bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine derivatives have shown utility in peptide synthesis. The bis(4,6-dimethoxy-1,3,5-triazin-2-yl) ether variant has been used as a coupling reagent for peptide synthesis, capable of activating carboxylic acids to yield superactive triazine esters under mild conditions. This method is versatile for synthesizing lipophilic and sterically hindered carboxylic acids and peptides with high yield and enantiomeric purity (Jastrząbek et al., 2013).

Insecticide Development

This chemical has been identified for its potential in insecticide development. A structure-activity relationship study involving the trifluoroethoxy substituents and the aniline of this compound was carried out, showing that electron-withdrawing substituents improved insecticidal potency against specific insect species. Further investigations suggested that replacing one or both trifluoroethoxy groups with different substituents could enhance efficacy (Johnson et al., 2017).

Energy Materials

Compounds related to 4,6-Bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine have been explored for their thermochemical and energy characteristics. The enthalpies of formation for various derivatives were measured, and the energy equivalent of replacing certain groups in the triazine structure was determined. This research provides a basis for designing materials with specific energy characteristics, useful in applications like low-aluminum compositions (Lempert et al., 2020).

Polymer Science

The compound and its derivatives have been investigated in the context of polymer science. For example, its incorporation in aromatic poly(ether sulfone)s containing triazine groups has been studied to understand the effects on solubility, thermal, and mechanical properties. These polymers, with inherent viscosities and high thermal stabilities, are of interest for applications like proton exchange membranes (Tigelaar et al., 2009).

Safety And Hazards

The safety and hazards of a compound refer to its potential risks and dangers during handling and use. Unfortunately, I couldn’t find specific information on the safety and hazards of "4,6-Bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine"26.


Future Directions

The future directions of a compound refer to potential areas of further research and applications. Unfortunately, I couldn’t find specific information on the future directions of "4,6-Bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine"1011.


Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, please refer to scientific literature or consult a chemical expert.


properties

IUPAC Name

4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F6N4O2/c8-6(9,10)1-18-4-15-3(14)16-5(17-4)19-2-7(11,12)13/h1-2H2,(H2,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLRWOTDMVWVIHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)OC1=NC(=NC(=N1)N)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20362394
Record name 4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20362394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine

CAS RN

301211-00-7
Record name 4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20362394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
TC Johnson, AV Brown, KK Bryan… - Pest management …, 2017 - Wiley Online Library
BACKGROUND An insecticide screening effort identified N‐(4‐bromophenyl)‐4,6‐bis(2,2,2‐trifluoroethoxy)‐1,3,5‐triazine‐2‐amine as having weak potency against two lepidopteran …
Number of citations: 2 onlinelibrary.wiley.com
MN Soni, SP Kumar, K Johar SR, HA Pandya - Structural Chemistry, 2019 - Springer
Rheumatoid arthritis (RA) is an autoimmune disorder that causes chronic inflammation with periodic bursts of activity in multiple synovial joints which lead to irreversible damage of …
Number of citations: 2 link.springer.com

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